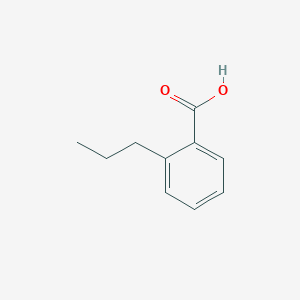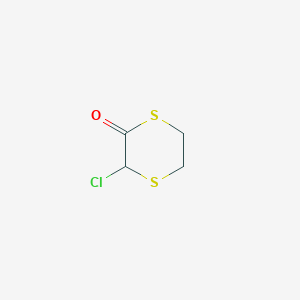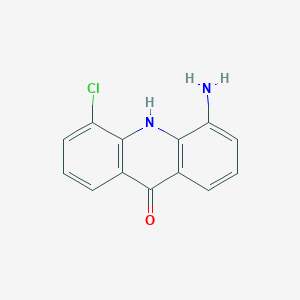
4-氨基-5-氯-10H-吖啶-9-酮
描述
4-Amino-5-chloro-10H-acridin-9-one is a derivative of acridine, a heterocyclic organic compound. Acridine derivatives have been extensively studied due to their wide range of biological activities and applications in various fields such as pharmacology, material science, and photophysics . This compound, in particular, has garnered attention for its potential therapeutic properties and its role in scientific research.
科学研究应用
4-Amino-5-chloro-10H-acridin-9-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex acridine derivatives.
Medicine: Research has shown its potential in treating diseases such as cancer and Alzheimer’s disease.
Industry: It is used in the development of fluorescent materials and dyes.
作用机制
Target of Action
The primary target of 4-Amino-5-chloro-10H-acridin-9-one is DNA . The compound is known to intercalate into the DNA structure, which is a common mechanism of action for acridine derivatives .
Mode of Action
The mode of action of 4-Amino-5-chloro-10H-acridin-9-one involves its interaction with DNA. The planar structure of the compound allows it to intercalate between the base pairs of the DNA double helix . This interaction can disrupt the normal functioning of DNA and related enzymes, leading to various biological effects .
Biochemical Pathways
It is known that the compound’s interaction with dna can impact various biological processes involving dna and related enzymes .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (adme) would likely be influenced by its chemical structure and properties .
Result of Action
The result of 4-Amino-5-chloro-10H-acridin-9-one’s action is primarily observed at the molecular and cellular levels. Its interaction with DNA can lead to changes in cellular processes, potentially resulting in cytotoxic effects . For instance, certain acridine derivatives have been found to inhibit specific cell lines .
Action Environment
The action, efficacy, and stability of 4-Amino-5-chloro-10H-acridin-9-one can be influenced by various environmental factors. These may include the presence of other molecules, pH levels, temperature, and more . .
生化分析
Biochemical Properties
Acridone derivatives, to which this compound belongs, are known to interact with various enzymes, proteins, and other biomolecules
Molecular Mechanism
The molecular mechanism of action of 4-Amino-5-chloro-10H-acridin-9-one is not well established. Acridone derivatives are known to act as DNA intercalators and inhibit topoisomerase or telomerase enzymes . Whether 4-Amino-5-chloro-10H-acridin-9-one shares these properties is yet to be confirmed.
准备方法
The synthesis of 4-Amino-5-chloro-10H-acridin-9-one typically involves the reaction of 5-chloro-2-nitroaniline with a suitable reagent to introduce the acridinone moiety. One common method includes the reduction of 5-chloro-2-nitroaniline followed by cyclization to form the acridinone structure . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
化学反应分析
4-Amino-5-chloro-10H-acridin-9-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
相似化合物的比较
4-Amino-5-chloro-10H-acridin-9-one is unique among acridine derivatives due to its specific substitution pattern, which imparts distinct biological activities. Similar compounds include:
9-Aminoacridine: Known for its anti-microbial properties.
Amsacrine: An anti-cancer agent that also intercalates DNA.
Quinacrine: Used as an anti-malarial drug.
These compounds share the acridine core structure but differ in their substituents, leading to variations in their biological activities and applications.
属性
IUPAC Name |
4-amino-5-chloro-10H-acridin-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O/c14-9-5-1-3-7-11(9)16-12-8(13(7)17)4-2-6-10(12)15/h1-6H,15H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBLGQYKZJAGWQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)N)NC3=C(C2=O)C=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30587516 | |
| Record name | 4-Amino-5-chloroacridin-9(10H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30587516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893612-47-0 | |
| Record name | 4-Amino-5-chloroacridin-9(10H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30587516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



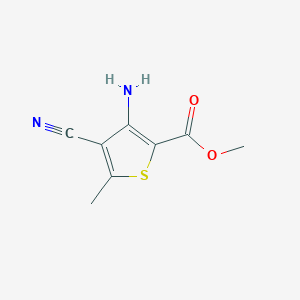
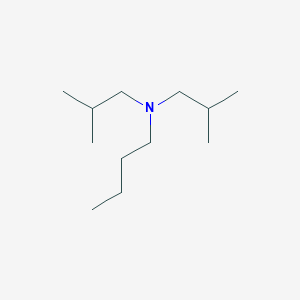
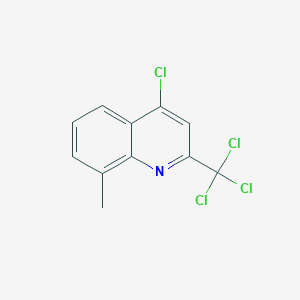
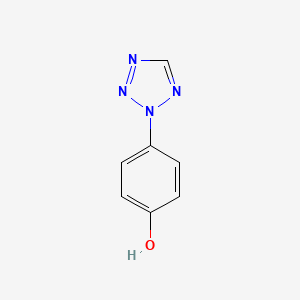
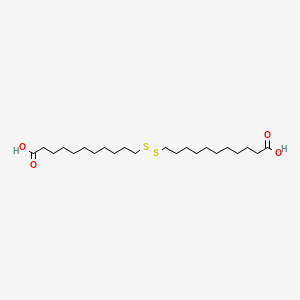
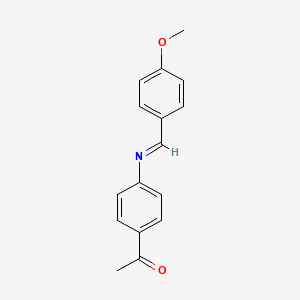

![6-Methoxy-1a,2,3,7b-tetrahydro-1-oxa-cyclopropa[a]naphthalene](/img/structure/B1628342.png)



